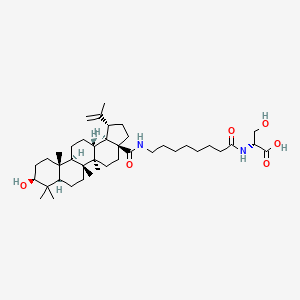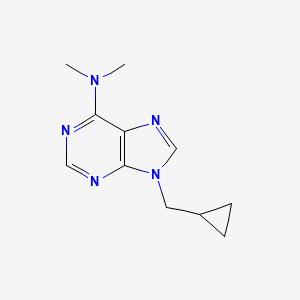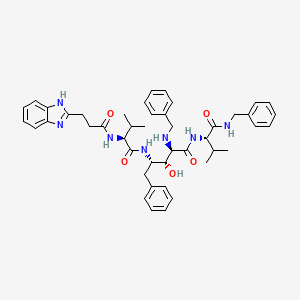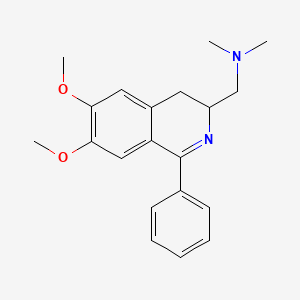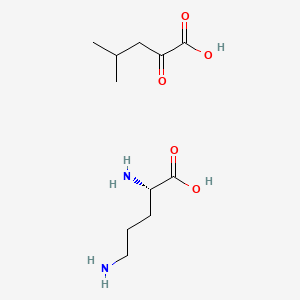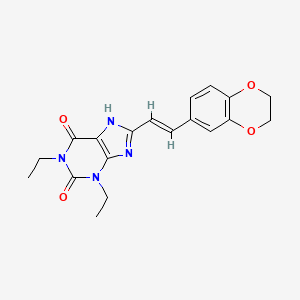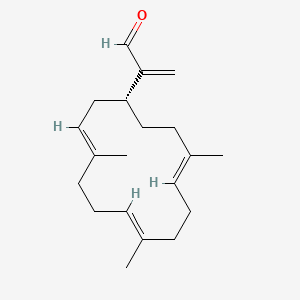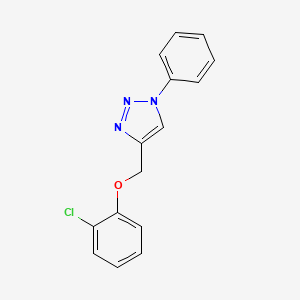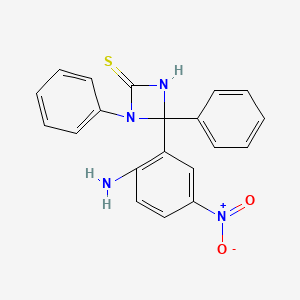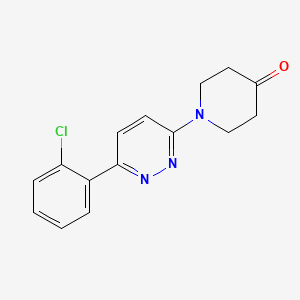
4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidinone ring substituted with a 2-chlorophenyl and a pyridazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- typically involves the reaction of 4-piperidone with 2-chlorophenyl and pyridazinyl derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)-4-piperidinone Hydrochloride: This compound is similar in structure but differs in the position of the chlorophenyl group.
4-Piperidinone, 3-[(2-chlorophenyl)(4-chlorophenyl)methyl]-1-(phenylmethyl)-: This compound has additional phenyl and chlorophenyl groups, making it structurally more complex.
Uniqueness
4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93181-88-5 |
|---|---|
Formule moléculaire |
C15H14ClN3O |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-one |
InChI |
InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6H,7-10H2 |
Clé InChI |
VXTQJXMVOOXHSK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C2=NN=C(C=C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



